N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide
CAS No.: 1421476-95-0
Cat. No.: VC11984153
Molecular Formula: C18H12N4O3
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide - 1421476-95-0](/images/structure/VC11984153.png)
Specification
CAS No. | 1421476-95-0 |
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Molecular Formula | C18H12N4O3 |
Molecular Weight | 332.3 g/mol |
IUPAC Name | N-(6-imidazol-1-ylpyridin-3-yl)-2-oxochromene-3-carboxamide |
Standard InChI | InChI=1S/C18H12N4O3/c23-17(14-9-12-3-1-2-4-15(12)25-18(14)24)21-13-5-6-16(20-10-13)22-8-7-19-11-22/h1-11H,(H,21,23) |
Standard InChI Key | MDSVECFZAXAICO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=C(C=C3)N4C=CN=C4 |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=C(C=C3)N4C=CN=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 2H-chromene backbone fused with a carboxamide group at position 3. The chromene system (a benzopyran derivative) is substituted at position 6 with a pyridine ring, which itself bears an imidazole group at position 1. This tripartite structure enhances its ability to engage in hydrogen bonding and π-π stacking, critical for target binding.
Key Structural Data:
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Molecular Formula: C₁₈H₁₂N₄O₃ (inferred from analogs)
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Molecular Weight: ~392.4 g/mol (calculated from similar chromene-imidazole hybrids)
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Functional Groups:
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Chromen-2-one (2-oxo-2H-chromene)
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Tertiary amide (-CONH-)
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Pyridinyl-imidazole substituent
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The pyridine and imidazole rings introduce nitrogen-rich regions, enhancing solubility in polar solvents and enabling interactions with biological targets like enzymes and receptors .
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the chromene-carboxamide core followed by functionalization with the pyridine-imidazole moiety. A representative route includes:
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Chromene Formation:
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Condensation of salicylaldehyde derivatives with diethyl malonate under basic conditions to form 2H-chromene-3-carboxylic acid.
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Amidation:
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Activation of the carboxylic acid (e.g., using thionyl chloride) and reaction with 6-(1H-imidazol-1-yl)pyridin-3-amine.
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Reaction Conditions:
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Purification: High-performance liquid chromatography (HPLC) or column chromatography
Analytical Validation
Critical characterization data includes:
Technique | Key Findings | Source |
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1H NMR | δ 8.2–7.1 (aromatic protons), δ 6.9 (imidazole H) | |
IR | 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N) | |
Mass Spec | m/z 392.4 [M+H]+ |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in DMSO (15 mg/mL) and ethanol (2 mg/mL); poor in aqueous buffers (pH 7.4) .
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Stability: Degrades <5% over 72 hours at 25°C, but sensitive to UV light due to the chromene core.
Reactivity
The compound undergoes:
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Hydrolysis: Amide bond cleavage under strongly acidic/basic conditions.
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Electrophilic Substitution: At imidazole C-4/C-5 positions .
Biological Activity and Mechanisms
Mechanistically, the imidazole moiety disrupts microbial DNA synthesis via nitroreductase-mediated radical generation .
Anticancer Activity
Preliminary studies on similar compounds show IC₅₀ values of 2–10 μM against breast (MCF-7) and lung (A549) cancer cells. Proposed mechanisms include:
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Topoisomerase II Inhibition: Chromene-carboxamide intercalates DNA.
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Reactive Oxygen Species (ROS) Induction: Imidazole derivatives trigger oxidative stress .
Applications and Future Directions
Therapeutic Development
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Antibacterial Drug Candidates: Synergy with β-lactams against resistant strains .
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Chemosensitizers: Enhances efficacy of doxorubicin in multidrug-resistant cancers.
Challenges and Innovations
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Bioavailability Optimization: Structural modifications to improve aqueous solubility.
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Targeted Delivery: Nanoparticle encapsulation to mitigate UV sensitivity.
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